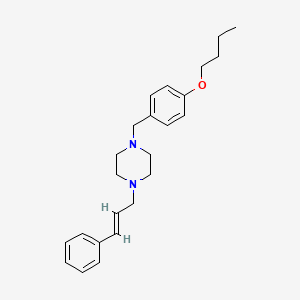
N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide, also known as CMETB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CMETB is a benzamide derivative that has shown promising results in various in vitro and in vivo studies.
作用机制
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neurodegenerative diseases, N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. Inflammation is another area where N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide vary depending on the application. In cancer research, N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide has been shown to have neuroprotective effects and inhibit the formation of beta-amyloid plaques. Inflammation is another area where N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide in lab experiments is its potential therapeutic applications in various fields. N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide has shown promising results in cancer research, neurodegenerative diseases, and inflammation. However, one of the limitations of using N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide in lab experiments is its limited availability and high cost. N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide is not commercially available and requires specialized equipment and expertise for synthesis.
未来方向
There are several future directions for N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide research. In cancer research, further studies are needed to determine the efficacy and safety of N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide as an anticancer agent in vivo. In neurodegenerative diseases, further studies are needed to determine the optimal dosage and administration of N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide for neuroprotection. Inflammation is another area where further studies are needed to determine the potential use of N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide as an anti-inflammatory agent. Additionally, further studies are needed to determine the mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide and its potential interactions with other drugs and compounds.
合成方法
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide involves the reaction of 3-chloro-4-methoxyaniline and 2-(ethylthio)benzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). The reaction is typically carried out in anhydrous dichloromethane or dimethylformamide (DMF) at room temperature. The final product is obtained by purification using column chromatography or recrystallization.
科学研究应用
N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative diseases, N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease. Inflammation is another area where N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)benzamide has been studied for its anti-inflammatory effects.
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-3-21-15-7-5-4-6-12(15)16(19)18-11-8-9-14(20-2)13(17)10-11/h4-10H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDUPAFHWGVCFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(2R*,3R*)-2-hydroxy-3-methoxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl]methyl}-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5381969.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine](/img/structure/B5381993.png)

![3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5382009.png)
![1-{1-[2-(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5382016.png)
![(3R*,4R*)-1-[(3,5-dichloro-4-pyridinyl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5382020.png)
![2-(2,5-dimethoxyphenyl)-5-methyl-4-[(4-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5382028.png)

![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5382045.png)
![N-(2-ethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5382061.png)
![2-[(4-isopropylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B5382062.png)
![(3S*,4R*)-1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methoxypiperidin-4-amine](/img/structure/B5382067.png)
